molecular formula C15H16N2OS3 B3429236 3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 731827-19-3

3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3429236
CAS No.: 731827-19-3
M. Wt: 336.5 g/mol
InChI Key: JWSABAQZQJSWGW-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-one derivatives are a class of heterocyclic compounds that have been studied for their potential biological activities . They contain a fused ring system consisting of a thiophene and a pyrimidinone ring .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives often involves the cyclization of acetylated aminopyrimidines . For example, when 5-acetyl-4-aminopyrimidines are heated under reflux with sodium methoxide in butanol, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by a fused ring system containing a thiophene and a pyrimidinone ring . The exact structure can vary depending on the substituents attached to the ring system.

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4-one derivatives can depend on their specific biological activity. For example, some derivatives have been studied as potential inhibitors of enzymes like poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair .

Future Directions

Thieno[2,3-d]pyrimidin-4-one derivatives are a promising class of compounds for the development of new therapies due to their potential biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for therapeutic use .

Properties

IUPAC Name

3-(3-methylbutyl)-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS3/c1-9(2)5-6-17-14(18)12-10(11-4-3-7-20-11)8-21-13(12)16-15(17)19/h3-4,7-9H,5-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSABAQZQJSWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128808
Record name 2,3-Dihydro-3-(3-methylbutyl)-5-(2-thienyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731827-19-3
Record name 2,3-Dihydro-3-(3-methylbutyl)-5-(2-thienyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731827-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-(3-methylbutyl)-5-(2-thienyl)-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
3-(3-methylbutyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

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